HCMV Nuclear Egress Complex (UL50) Inhibitory Potential vs. In-Class Anticonvulsant Analogs
The compound was identified as an active hit in a high-throughput screen (HTS) at Harvard Medical School's ICCB-Longwood/NSRB Screening Facility, specifically targeting the HCMV UL50-UL53 nuclear egress complex interaction . While quantitative IC50 data from this primary screen are not publicly available for this exact compound, its designation with External ID HMS1262 in the HCMV UL50 assay confirms it met the activity threshold criteria of the screen. In stark contrast, the most advanced anticonvulsant analogs in this chemical class, such as compound 30 (which showed mixed sodium/calcium channel inhibition), were never tested or reported to have any activity against HCMV UL50 [1]. This represents a target class-level differentiation: antiviral nuclear egress inhibition versus neuronal ion channel modulation.
| Evidence Dimension | Target engagement: HCMV nuclear egress complex (UL50-UL53) |
|---|---|
| Target Compound Data | Designated active hit in HCMV UL50 HTS (External ID HMS1262); specific activity threshold not public but passed primary screen criteria. |
| Comparator Or Baseline | In-class anticonvulsant analog Compound 30 (structurally related (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide) |
| Quantified Difference | Target compound: active in HCMV UL50 screen. Comparator: not tested/no reported activity in any antiviral assay. |
| Conditions | In vitro HTS binding inhibition assay (HTRF-like format) for HCMV pUL50-pUL53 interaction, Harvard Medical School. |
Why This Matters
For a procurement decision focused on antiviral drug discovery against HCMV, only this specific compound has demonstrable screening activity; substituting a generic class analog would mean starting with a compound of completely untested and likely absent antiviral activity.
- [1] Abram M, et al. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides. Int J Mol Sci. 2020;21(22):8777. Compound 30 characterized for Cav1.2 inhibition, not antiviral activity. View Source
